N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
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Overview
Description
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. BEMOSA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial, fungal, and viral replication. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in bacterial DNA replication. It has also been shown to inhibit the activity of chitin synthase, a key enzyme involved in fungal cell wall synthesis. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of reverse transcriptase, a key enzyme involved in viral replication.
Biochemical and Physiological Effects:
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial, fungal, and viral strains, as well as to inhibit the activity of key enzymes involved in replication. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have antioxidant properties, and has been investigated for its potential use in the treatment of oxidative stress-related diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in relatively large quantities. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments. It has been shown to have some toxicity in certain cell lines, and its efficacy may vary depending on the specific strain of bacteria, fungus, or virus being studied.
Future Directions
There are several future directions for the study of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of its potential use in the treatment of oxidative stress-related diseases such as Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide, and to investigate its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide. The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is relatively straightforward and can be carried out on a large scale.
Scientific Research Applications
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have antibacterial, antifungal, and antiviral properties, and has been investigated for its potential use in the treatment of various diseases. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOWSUJEKBVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide |
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